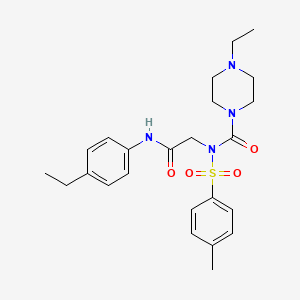
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride is a chemical compound that features a diazepane ring, a fluorobenzonitrile moiety, and a hydrochloride salt
作用機序
Target of Action
The primary target of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile hydrochloride, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a crucial role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Biochemical Pathways
The inhibition of ROCK leads to a decrease in the phosphorylation of myosin light chain, which in turn causes the relaxation of smooth muscle cells . This action can increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This is particularly beneficial in conditions like glaucoma and ocular hypertension .
Pharmacokinetics
It works by decreasing intraocular pressure in a dose-dependent manner and increasing flow facility . The maximum reduction of intraocular pressure occurs after 1 to 2 hours .
Action Environment
The action, efficacy, and stability of Ripasudil can be influenced by various environmental factors. It’s important to note that like all medications, the effectiveness of Ripasudil can vary among individuals due to factors such as genetic variations, overall health status, and the presence of other medications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through an intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes.
Introduction of the Fluorobenzonitrile Moiety: The fluorobenzonitrile group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with a nucleophile such as a cyanide ion.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The diazepane ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the diazepane ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Pharmaceutical Research: Explored as a lead compound for the synthesis of new therapeutic agents.
Industrial Applications: Utilized in the synthesis of advanced materials and chemical intermediates.
類似化合物との比較
特性
IUPAC Name |
4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRUOBCFDQYDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)C#N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)

![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)




![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)

